Butyl(dimethyl)silanecarbonitrile
Description
Butyl(dimethyl)silanecarbonitrile is an organosilicon compound characterized by a butyl group, two methyl groups attached to a silicon atom, and a nitrile functional group. Its molecular structure imparts unique chemical properties, such as thermal stability and reactivity in cross-coupling reactions. The synthesis of such compounds requires rigorous characterization of identity and purity, as emphasized in guidelines for reporting chemical research .
Properties
CAS No. |
112255-64-8 |
|---|---|
Molecular Formula |
C7H15NSi |
Molecular Weight |
141.29 g/mol |
IUPAC Name |
[butyl(dimethyl)silyl]formonitrile |
InChI |
InChI=1S/C7H15NSi/c1-4-5-6-9(2,3)7-8/h4-6H2,1-3H3 |
InChI Key |
QPAGWSFQVFDCAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](C)(C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl(dimethyl)silanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of butyl lithium with dimethylchlorosilane, followed by the addition of cyanogen bromide. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process might include the use of catalysts such as Lewis acids to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Butyl(dimethyl)silanecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can replace the carbonitrile group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed under anhydrous conditions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Primary amines.
Substitution: Various substituted silane derivatives depending on the nucleophile used.
Scientific Research Applications
Butyl(dimethyl)silanecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the synthesis of biologically active molecules and pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of butyl(dimethyl)silanecarbonitrile involves its ability to form stable bonds with other molecules through its silane and carbonitrile groups. The silane group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. The carbonitrile group can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on structural analogs, including butyl acetate (C₆H₁₂O₂) and dimethyl fumarate (DMF), though these compounds belong to distinct chemical classes. Key differences in physical, chemical, and functional properties are summarized below:
Table 1: Comparative Properties of Butyl(dimethyl)silanecarbonitrile and Analogs
Key Findings:
Chemical Reactivity : this compound’s nitrile group enables nucleophilic substitution, while its silane moiety may participate in silylation reactions. This contrasts with butyl acetate, which undergoes hydrolysis or transesterification, and DMF, which acts as an electrophile in Michael additions .
Thermal Stability : Silicone-based compounds like this compound typically exhibit higher thermal stability compared to esters (e.g., butyl acetate) and fumarates (e.g., DMF), which degrade at moderate temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
